N6-Benzoyl-2'-deoxyadenosine N6-Benzoyl-2'-deoxyadenosine N6-benzoyl-2'-Deoxyadenosine is a nucleoside building block. It is amino-protected and has been used in the synthesis of various oligonucleotides.

Brand Name: Vulcanchem
CAS No.: 4546-72-9
VCID: VC21200731
InChI: InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
SMILES: C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Molecular Formula: C17H17N5O4
Molecular Weight: 355.3 g/mol

N6-Benzoyl-2'-deoxyadenosine

CAS No.: 4546-72-9

Cat. No.: VC21200731

Molecular Formula: C17H17N5O4

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

N6-Benzoyl-2'-deoxyadenosine - 4546-72-9

Specification

CAS No. 4546-72-9
Molecular Formula C17H17N5O4
Molecular Weight 355.3 g/mol
IUPAC Name N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
Standard InChI Key PIXHJAPVPCVZSV-YNEHKIRRSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Introduction

Chemical Structure and Properties

Molecular Structure and Configuration

N6-Benzoyl-2'-deoxyadenosine consists of three primary structural components: a purine base (adenine) with a benzoyl modification at the N6 position, a 2-deoxyribose sugar moiety, and the connecting N-glycosidic bond. The compound features multiple stereocenters with the specific configuration (2R,4S,5R) at the deoxyribose component . The structural arrangement contributes to its unique chemical properties and biological interactions.

Physical and Chemical Properties

N6-Benzoyl-2'-deoxyadenosine exhibits distinct physical and chemical characteristics that influence its behavior in solution and interactions with other molecules. The anhydrous form has a molecular weight of 355.3 g/mol, while the hydrate form has a molecular weight of 373.4 g/mol due to the additional water molecule .

PropertyAnhydrous FormHydrate Form
Molecular FormulaC₁₇H₁₇N₅O₄C₁₇H₁₉N₅O₅
Molecular Weight355.3 g/mol373.4 g/mol
AppearanceWhite to light yellow powder/crystalNot specifically reported
Purity (Commercial)Min. 98.0% (HPLC)Not specifically reported

The compound appears as white to light yellow powder or crystalline material and is commercially available with high purity specifications (minimum 98.0% by HPLC analysis) .

Nomenclature and Identification

Systematic Naming and Synonyms

The compound possesses multiple names and identifiers in scientific literature and chemical databases. Its IUPAC systematic name is N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide . This reflects its complex structure containing multiple functional groups and stereocenters.

Registry Numbers and Database Identifiers

The compound is registered in various chemical databases and identification systems, facilitating its accurate tracking in scientific literature and commerce.

Identifier TypeValue
CAS Numbers4546-72-9 (anhydrous), 206752-42-3 (hydrate)
European Community (EC) Number224-903-6
PubChem CID107558 (anhydrous), 16211731 (hydrate)
InChIKeyPIXHJAPVPCVZSV-YNEHKIRRSA-N (anhydrous)
DSSTox Substance IDDTXSID80196516

The compound is also identified by numerous common synonyms, including N-Benzoyl-2'-deoxyadenosine, N-Benzoyl-2'-deoxy-adenosine, and 6-N-benzoyl-2'-deoxyadenosine, among others .

Structural Characteristics

Functional Group Analysis

N6-Benzoyl-2'-deoxyadenosine contains several key functional groups that determine its chemical reactivity and properties:

  • The benzoyl group (C₆H₅CO-) attached to the N6 position of adenine

  • The purine ring system of adenine with its nitrogen atoms at positions 1, 3, 7, and 9

  • The 2-deoxyribose sugar with hydroxyl groups at the 3' and 5' positions

  • The N-glycosidic bond connecting the sugar to the purine base

Stereochemistry

The compound features three stereocenters within the deoxyribose moiety, designated as (2R,4S,5R) in the IUPAC name . This specific stereochemical configuration is critical for its recognition in biological systems and influences its conformational properties in solution.

Chemical Reactivity and Stability

Hydration Properties

N6-Benzoyl-2'-deoxyadenosine can exist in both anhydrous and hydrate forms, with the hydrate incorporating one water molecule into its crystal structure . This hydration tendency affects its solubility profile and potentially its stability during storage. The relationship between the anhydrous and hydrate forms represents an important consideration for analytical and preparative applications.

Functional Group Reactivity

The presence of the benzoyl group at the N6 position affects the compound's reactivity compared to unmodified 2'-deoxyadenosine. The benzoyl modification:

  • Reduces the nucleophilicity of the N6 position

  • Provides protection for the amino group during nucleic acid synthesis

  • Alters the hydrogen bonding characteristics of the adenine base

  • Increases lipophilicity compared to the unmodified nucleoside

These altered properties contribute to the compound's utility in nucleic acid chemistry applications.

Applications in Nucleic Acid Chemistry

Role in DNA Synthesis

N6-Benzoyl-2'-deoxyadenosine serves as a protected nucleoside building block in the chemical synthesis of DNA oligonucleotides. The benzoyl group functions as a protecting group for the exocyclic amino group (N6) of adenine during the phosphoramidite-based solid-phase DNA synthesis process. This protection prevents unwanted side reactions during the iterative synthesis steps.

Research Applications

The compound finds application in various research contexts related to nucleic acid chemistry:

  • As a starting material for the synthesis of modified nucleosides and nucleotides

  • In studies of nucleoside chemistry and structure-activity relationships

  • As a reference standard in analytical chemistry and biochemistry

  • Potentially in investigations of nucleoside transporters and metabolism

Its specific structural features make it valuable for exploring the chemical biology of nucleic acids and their components.

Analytical Characterization

Spectroscopic Properties

N6-Benzoyl-2'-deoxyadenosine can be characterized using various spectroscopic techniques. While specific spectral data is limited in the available search results, the compound would typically be analyzed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • UV-visible spectroscopy for concentration determination and purity assessment

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy for functional group identification

The search results indicate that spectral data for this compound is available in the SpectraBase database, suggesting that comprehensive spectroscopic characterization has been performed .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for purity analysis of N6-Benzoyl-2'-deoxyadenosine, as indicated by the TCI America specifications mentioning a minimum 98.0% purity determined by HPLC . This analytical technique allows for the separation and quantification of the target compound from potential impurities or degradation products.

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